molecular formula C12H15NO2 B12283140 1-Benzyl-2-methylazetidine-2-carboxylic acid

1-Benzyl-2-methylazetidine-2-carboxylic acid

Katalognummer: B12283140
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: SXYBYNTVWLLQFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-2-methylazetidine-2-carboxylic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a benzyl group and a carboxylic acid functional group

Vorbereitungsmethoden

The synthesis of 1-Benzyl-2-methylazetidine-2-carboxylic acid typically involves multi-step organic reactions. Common synthetic routes include:

    Starting Material Preparation: The synthesis often begins with the preparation of azetidine derivatives.

    Benzylation: Introduction of the benzyl group is achieved through benzylation reactions using benzyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

1-Benzyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-Benzyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Benzyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may bind to enzyme active sites, inhibiting or activating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-2-methylazetidine-2-carboxylic acid can be compared with other azetidine derivatives, such as:

    1-Benzylazetidine-2-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Methylazetidine-2-carboxylic acid: Lacks the benzyl group, which may influence its chemical properties and applications.

    Azetidine-2-carboxylic acid: The simplest form, lacking both benzyl and methyl groups, serving as a basic scaffold for further modifications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

1-benzyl-2-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-12(11(14)15)7-8-13(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15)

InChI-Schlüssel

SXYBYNTVWLLQFL-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN1CC2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.